4-({(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-({(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazolone core, and various substituents, including a bromine atom and a nitro group
Preparation Methods
The synthesis of 4-({(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination and Nitration:
Condensation Reaction: The final step involves the condensation of the furan derivative with a pyrazolone derivative under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-({(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-({(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro and bromine groups may enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar compounds include:
4-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.
4-({(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
Properties
Molecular Formula |
C22H17BrN4O4 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
4-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H17BrN4O4/c1-14-21(22(28)26(25(14)2)15-6-4-3-5-7-15)24-13-17-9-11-20(31-17)18-10-8-16(27(29)30)12-19(18)23/h3-13H,1-2H3 |
InChI Key |
PGSQHOQUWSTZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br |
Origin of Product |
United States |
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